molecular formula C9H6BrN3O2 B1391658 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid CAS No. 1216625-43-2

5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid

Cat. No.: B1391658
CAS No.: 1216625-43-2
M. Wt: 268.07 g/mol
InChI Key: BFAJFHJCTNGAQC-UHFFFAOYSA-N
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Description

5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid is a heterocyclic compound that contains both a bromine atom and an imidazole ring attached to a nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid typically involves the following steps:

    Imidazole Substitution: The substitution of a hydrogen atom with an imidazole ring.

A common method involves the bromination of 6-chloronicotinic acid followed by the substitution reaction with imidazole under suitable conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or thiols can be used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while reduction with sodium borohydride would reduce the imidazole ring.

Scientific Research Applications

5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the interactions of imidazole-containing molecules with biological targets.

    Material Science: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through the imidazole ring, which can form hydrogen bonds and coordinate with metal ions. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    6-(1H-imidazol-1-yl)nicotinic acid: Lacks the bromine atom, which may affect its reactivity and binding properties.

    5-Bromo-6-(1H-pyrazol-1-yl)nicotinic acid: Contains a pyrazole ring instead of an imidazole ring, which can alter its chemical and biological properties.

    5-Chloro-6-(1H-imidazol-1-yl)nicotinic acid: Similar structure but with a chlorine atom instead of bromine, potentially affecting its reactivity and interactions.

Uniqueness

The presence of both a bromine atom and an imidazole ring in 5-Bromo-6-(1H-imidazol-1-yl)nicotinic acid makes it unique, as it combines the reactivity of the bromine atom with the versatile binding properties of the imidazole ring. This combination can enhance its utility in various applications, particularly in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

5-bromo-6-imidazol-1-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O2/c10-7-3-6(9(14)15)4-12-8(7)13-2-1-11-5-13/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAJFHJCTNGAQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=C(C=C(C=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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